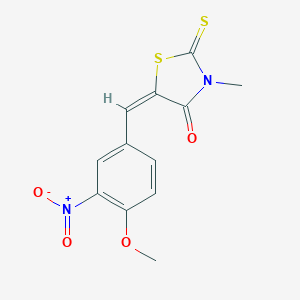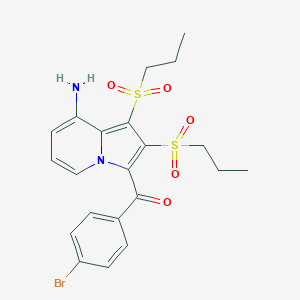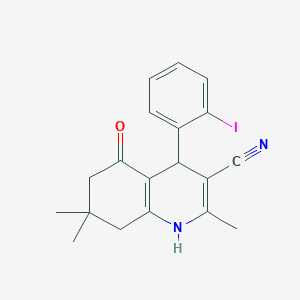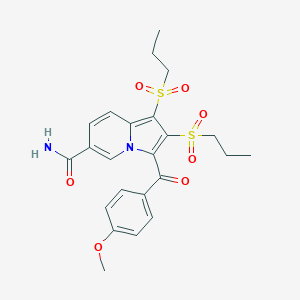![molecular formula C24H15Br2NO3 B405410 1,8-dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B405410.png)
1,8-dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, a hydroxyphenyl group, and a pentacyclic framework, making it an interesting subject for chemical studies.
Méthodes De Préparation
The synthesis of 1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, including the introduction of bromine atoms and the formation of the pentacyclic structure. Common synthetic routes include:
Cyclization: The formation of the pentacyclic structure involves cyclization reactions, often catalyzed by acids or bases.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity, often through the use of advanced catalytic systems and reaction conditions.
Analyse Des Réactions Chimiques
1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The hydroxyphenyl group can participate in condensation reactions, forming larger molecular structures.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: The compound’s potential biological activity is being explored for the development of new pharmaceuticals.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which 1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
1,8-Dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can be compared with other similar compounds, such as:
Phenol, 4,4’-(1-methylethylidene)bis[2,6-dibromo-]: This compound shares the presence of bromine atoms and a hydroxyphenyl group but differs in its overall structure and properties.
9,9-bis(4-hydroxyphenyl) fluorene: This compound also contains hydroxyphenyl groups and is used in similar applications, but it has a different core structure.
The uniqueness of this compound lies in its specific pentacyclic framework and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H15Br2NO3 |
|---|---|
Poids moléculaire |
525.2g/mol |
Nom IUPAC |
1,8-dibromo-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C24H15Br2NO3/c25-23-15-5-1-2-6-16(15)24(26,18-8-4-3-7-17(18)23)20-19(23)21(29)27(22(20)30)13-9-11-14(28)12-10-13/h1-12,19-20,28H |
Clé InChI |
TVSRUBBUGFFUOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=CC=C(C=C6)O)Br |
SMILES canonique |
C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=CC=C(C=C6)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B405329.png)
![2-Methoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl 2-furoate](/img/structure/B405331.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B405332.png)
![1-allyl-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B405333.png)
![(5E)-3-(3-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B405334.png)

![(5E)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-3-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B405338.png)
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-bromophenyl)methanone](/img/structure/B405340.png)
![5-{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B405341.png)

![1-{3-[(4-methylphenyl)carbonyl]-1,2-bis(propylsulfonyl)indolizin-6-yl}ethanone](/img/structure/B405345.png)
![1-[3-(4-Methoxybenzoyl)-1,2-bis(propylsulfonyl)-6-indolizinyl]ethanone](/img/structure/B405346.png)


